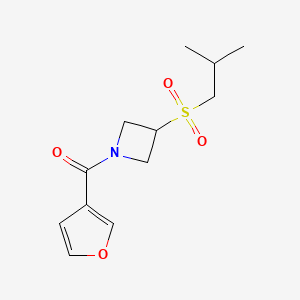

2-((1-(シクロプロパンカルボニル)ピロリジン-3-イル)チオ)酢酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a thioester derivative of pyrrolidine and has been found to exhibit promising pharmacological properties. In

作用機序

The exact mechanism of action of Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate is not yet fully understood. However, it has been proposed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of ion channels, which are involved in the transmission of pain signals.

Biochemical and Physiological Effects:

Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to modulate the activity of ion channels, which are involved in the transmission of pain signals.

実験室実験の利点と制限

The advantages of using Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate in lab experiments include its potent pharmacological activity, its ease of synthesis, and its low toxicity. However, its limitations include its relatively low solubility in water, which may limit its application in certain experimental setups.

将来の方向性

There are several future directions for the research on Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate. One potential direction is to further investigate its anticancer activity and elucidate its mechanism of action. Another potential direction is to explore its potential as a treatment for Alzheimer's disease. Additionally, the synthesis of analogs of Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate may lead to the discovery of compounds with improved pharmacological properties.

合成法

The synthesis of Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate involves the reaction of pyrrolidine with cyclopropanecarbonyl chloride to form 1-(cyclopropanecarbonyl)pyrrolidine. This intermediate is then reacted with thioacetic acid methyl ester in the presence of a base to yield Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate. The purity and yield of the final product can be enhanced by recrystallization.

科学的研究の応用

- 2-((1-(シクロプロパンカルボニル)ピロリジン-3-イル)チオ)酢酸メチルは、γ-ラクタム合成の前駆体として役立ちます。 研究者らは、エステル基をアクセプター置換基の1つとして持つドナー・アクセプターシクロプロパンから、1,5-置換ピロリジン-2-オンへの簡便な経路を開発しました 。この方法は、ルイス酸触媒によるシクロプロパンの1級アミン(アニリンやベンジルアミンなど)による開環、それに続くインサイチュラクタム化および脱アルコキシカルボニル化を含みます。得られたピロリジン-2-オンは幅広い用途を持ち、続く化学反応で、医薬品化学および薬理学において関連する窒素含有多環式化合物を得るために使用できます。

- 2-((1-(シクロプロパンカルボニル)ピロリジン-3-イル)チオ)酢酸メチルの誘導体を含む、1,5-ジアリールピロリジン-2-オンは、ヒストン脱アセチル化酵素(HDAC)5および6の選択的かつ効果的な阻害剤として潜在的価値があります 。HDAC阻害剤は、エピジェネティックな調節において重要な役割を果たし、がん治療において重要な意味を持っています。

- 2-((1-(シクロプロパンカルボニル)ピロリジン-3-イル)チオ)酢酸メチルなどの1,5-ジアリールピロリジン-2-オンの一部は、カンナビノイド受容体1(CB1)モジュレーターとして研究されてきました 。CB1受容体は、痛み知覚や食欲調節など、さまざまな生理学的プロセスに関与しています。

- 2-((1-(シクロプロパンカルボニル)ピロリジン-3-イル)チオ)酢酸メチルから誘導されたものなど、特定のピロリジン-2-オンは、サイクリン依存性キナーゼ(CDK)阻害剤として作用します 。CDKは細胞周期調節において重要な役割を果たし、その調節異常はがんと関連しています。

- タンキラーゼ阻害剤は、がん治療において潜在的な治療効果を持っています。 いくつかのピロリジン-2-オンがこのカテゴリーに属し、2-((1-(シクロプロパンカルボニル)ピロリジン-3-イル)チオ)酢酸メチルの誘導体に関するさらなる調査は、有望なタンキラーゼ阻害剤を明らかにする可能性があります .

- 上記の特定の用途に加えて、2-((1-(シクロプロパンカルボニル)ピロリジン-3-イル)チオ)酢酸メチルの多様な誘導体は、新規窒素含有多環式化合物の設計のための貴重なビルディングブロックとなります。 これらの化合物は、創薬、医薬品化学、および薬理学において応用を見つける可能性があります .

γ-ラクタム合成

ヒストン脱アセチル化酵素阻害剤

カンナビノイド受容体モジュレーション

サイクリン依存性キナーゼ阻害

タンキラーゼ阻害

医薬品化学と薬理学

特性

IUPAC Name |

methyl 2-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-15-10(13)7-16-9-4-5-12(6-9)11(14)8-2-3-8/h8-9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNVYSUDNMCPNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

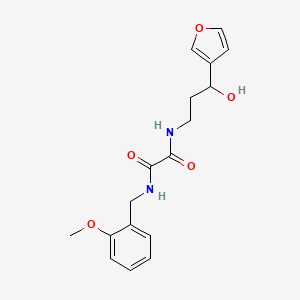

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2392309.png)

![8-(3-((3-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2392318.png)

![N-(2-hydroxyethyl)-4-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzamide](/img/structure/B2392319.png)

![N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2392320.png)

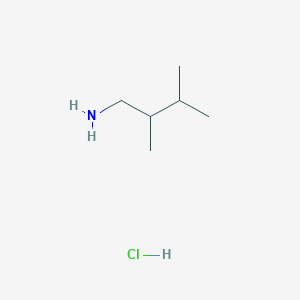

![3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide](/img/structure/B2392322.png)

![7-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2392323.png)

![1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2392326.png)